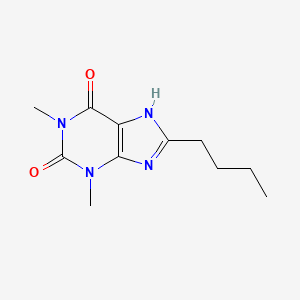

8-Butyltheophylline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Butyltheophylline is a derivative of the xanthine alkaloid theophylline. It is structurally characterized by the addition of a butyl group at the 8th position of the theophylline molecule. The compound has the molecular formula C11H16N4O2 and a molecular weight of 236.27 g/mol . Theophylline and its derivatives are known for their stimulant properties and are commonly used in medical and research applications.

Preparation Methods

The synthesis of 8-Butyltheophylline typically involves the modification of the xanthine skeleton. One common method includes the cross-coupling of 8-bromo-7-butyltheophylline with amino-acid methyl or t-butyl ester hydrochlorides in the presence of a catalytic system such as Pd(OAc)2·XantPhos and Cs2CO3 with microwave activation

Chemical Reactions Analysis

8-Butyltheophylline undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in cross-coupling reactions, such as Heck, Suzuki, and Sonogashira reactions, to introduce various substituents at the C-8 position.

Oxidation and Reduction:

Common Reagents and Conditions: Typical reagents include Pd(OAc)2, XantPhos, and Cs2CO3, with microwave activation being a common condition.

Scientific Research Applications

8-Butyltheophylline has several applications in scientific research:

Medicine: While not as widely used as theophylline, this compound and its derivatives are explored for their potential therapeutic effects, including their stimulant properties.

Mechanism of Action

The mechanism of action of 8-Butyltheophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, which leads to an increase in intracellular cyclic AMP levels. This results in the relaxation of smooth muscle, particularly in the bronchial airways and pulmonary blood vessels . Additionally, it blocks adenosine receptors, reducing airway responsiveness to histamine, methacholine, adenosine, and allergens .

Comparison with Similar Compounds

8-Butyltheophylline can be compared to other xanthine derivatives such as:

Theophylline: The parent compound, widely used in the treatment of respiratory diseases.

Caffeine: Another xanthine derivative known for its stimulant properties.

8-Chlorotheophylline: Used in combination with diphenhydramine as an antiemetic.

7-Butyltheophylline: A similar compound with a butyl group at the 7th position.

This compound is unique due to its specific substitution at the C-8 position, which can significantly alter its biological activity and stability compared to other xanthine derivatives .

Properties

CAS No. |

35873-40-6 |

|---|---|

Molecular Formula |

C11H16N4O2 |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

8-butyl-1,3-dimethyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C11H16N4O2/c1-4-5-6-7-12-8-9(13-7)14(2)11(17)15(3)10(8)16/h4-6H2,1-3H3,(H,12,13) |

InChI Key |

VPISOLDSBFMXDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B11873240.png)

![4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B11873253.png)

![1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-amine hydrochloride](/img/structure/B11873263.png)

![11-Fluoroindolo[1,2-B]isoquinoline](/img/structure/B11873276.png)

![n-Hexyl-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11873285.png)

![4-Chloro-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11873290.png)